molecular formula C17H20ClNO2 B2482938 2,2-Dibenzyl-5-hydroxy-1,2-oxazolidin-2-ium chloride CAS No. 142350-27-4

2,2-Dibenzyl-5-hydroxy-1,2-oxazolidin-2-ium chloride

Cat. No.: B2482938
CAS No.: 142350-27-4
M. Wt: 305.8
InChI Key: PSDNFZHVEGJIRI-UHFFFAOYSA-M
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Description

2,2-Dibenzyl-5-hydroxy-1,2-oxazolidin-2-ium chloride is a chemical compound with the molecular formula C17H20ClNO2 and a molecular weight of 305.8 g/mol It is known for its unique structure, which includes a 5-hydroxy-1,2-oxazolidin-2-ium core substituted with two benzyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Dibenzyl-5-hydroxy-1,2-oxazolidin-2-ium chloride typically involves the reaction of appropriate benzyl-substituted precursors with oxazolidinone derivatives under controlled conditions. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like hydrochloric acid to facilitate the formation of the oxazolidin-2-ium chloride salt .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure consistent quality and yield. The process is optimized to minimize impurities and maximize the purity of the final product, often achieving purities of 95% or higher .

Chemical Reactions Analysis

Types of Reactions

2,2-Dibenzyl-5-hydroxy-1,2-oxazolidin-2-ium chloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions include various substituted oxazolidinones, benzyl derivatives, and reduced amine compounds. These products are often characterized using techniques like NMR spectroscopy, mass spectrometry, and chromatography .

Scientific Research Applications

2,2-Dibenzyl-5-hydroxy-1,2-oxazolidin-2-ium chloride has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,2-Dibenzyl-5-hydroxy-1,2-oxazolidin-2-ium chloride involves its interaction with molecular targets such as enzymes and receptors. The compound’s unique structure allows it to bind to specific sites on these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, alteration of signal transduction pathways, and modulation of gene expression .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 2,2-Dibenzyl-5-hydroxy-1,2-oxazolidin-2-ium chloride include:

Uniqueness

What sets this compound apart from these similar compounds is its specific chloride salt form, which can influence its solubility, reactivity, and biological activity. This unique form allows for distinct applications and interactions that may not be observed with other related compounds .

Properties

IUPAC Name

2,2-dibenzyl-1,2-oxazolidin-2-ium-5-ol;chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20NO2.ClH/c19-17-11-12-18(20-17,13-15-7-3-1-4-8-15)14-16-9-5-2-6-10-16;/h1-10,17,19H,11-14H2;1H/q+1;/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSDNFZHVEGJIRI-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C[N+](OC1O)(CC2=CC=CC=C2)CC3=CC=CC=C3.[Cl-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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